n-Propyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.64x10+2 mg/l at 25 °c(est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32620. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXMTCDJUBJHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-82-6 | |

| Record name | Propyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061288 | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 °C, BP: 63 °C at 100 mm Hg | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-60-0, 24979-82-6 | |

| Record name | Propyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, propyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T23G14902U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

n-Propyl acrylate chemical properties and structure

An In-depth Technical Guide to n-Propyl Acrylate: Chemical Properties and Structure

Introduction

This compound (also known as propyl prop-2-enoate) is an organic compound and the ester of acrylic acid and n-propanol.[1] It is a colorless liquid that is utilized as a monomer in the synthesis of polymers for various industrial applications.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and polymerization of this compound, tailored for researchers, scientists, and professionals in drug development.

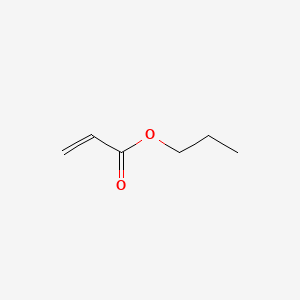

Chemical Structure

This compound consists of a propyl group attached to an acrylate functional group. The molecular formula is C₆H₁₀O₂.[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [4] |

| Molecular Weight | 114.14 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 122 °C at 1 atm; 43-44 °C at 40 mmHg | [2][4] |

| Melting Point | -65 °C | [1] |

| Density | 0.92 g/cm³ | [2] |

| Flash Point | 24 °C (75 °F) | [2] |

| Vapor Pressure | 14.5 mmHg at 25 °C | [4][5] |

| Solubility in Water | Immiscible | [2][3] |

| Refractive Index | 1.4123 | [2] |

| log Kow (Octanol/Water) | 1.71 (estimated) | [6] |

Safety and Hazards

This compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] It is incompatible with oxidizing agents.[2] Due to its tendency to polymerize, commercial preparations are often stabilized with inhibitors like 4-methoxyphenol.[1][2]

| Hazard Statement | Description | Reference(s) |

| H226 | Flammable liquid and vapor | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [6] |

Synthesis of this compound

This compound can be synthesized via the esterification of acrylic acid with n-propanol or by the transesterification of methyl acrylate with n-propanol.[1][4][6] The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid.[8]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Acrylic Acid and 1-Propanol

The following is a representative experimental protocol for the synthesis of this compound:

-

Reactants: A reaction mixture is prepared with acrylic acid (1.0 mmol), 1-propanol (3.0 mmol), and p-toluenesulfonic acid (0.1 equivalent) as a catalyst.[8]

-

Reaction Conditions: The mixture is heated at 60 °C for 24 hours.[8]

-

Work-up:

-

The reaction is cooled to room temperature and diluted with dichloromethane (15 mL).[8]

-

The organic phase is washed with a cold 10% sodium hydroxide solution (2 x 8 mL) and then with a cold saturated sodium chloride solution (1 x 8 mL).[8]

-

The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed.[8]

-

-

Purification: The final product, this compound, is purified by distillation at 70 °C, yielding a colorless oil.[8]

Polymerization of this compound

A primary application of this compound is its use as a monomer for producing polymers and copolymers.[2][3] These polymers are used in coatings, adhesives, textiles, and leather finishes.[2] The polymerization of acrylates typically proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps.[9]

Caption: Free-radical polymerization mechanism.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of an Acrylate

While various methods exist, ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. A general procedure for the ATRP of an acrylate like n-butyl acrylate, which can be adapted for this compound, is as follows:

-

Materials: The monomer (e.g., n-butyl acrylate) is purified by passing it through a column of basic aluminum oxide to remove inhibitors.[10] Other reagents include an initiator (e.g., ethyl 2-bromoisobutyrate), a catalyst (e.g., copper(I) bromide), a ligand (e.g., PMDETA), and a solvent (e.g., anisole).[10]

-

Reaction Setup: The monomer and solvent are added to a reaction flask and degassed. The initiator, ligand, and catalyst are then added sequentially, with degassing after each addition.[10]

-

Polymerization: The reaction mixture is heated in an oil bath (e.g., at 70 °C) to initiate polymerization.[10] The reaction progress is monitored by techniques such as gas chromatography.[10]

-

Termination and Purification: The reaction is stopped, and the resulting polymer is purified, for instance, by passing a solution of the product in a suitable solvent (like THF) through an alumina column to remove the catalyst.[10] The unreacted monomer is removed under vacuum.[10]

Applications

This compound is primarily used as a monomer in the production of emulsion and solution polymers.[2] These polymers find applications in:

-

Acrylic fibers[2]

References

- 1. Acrylate de propyle — Wikipédia [fr.wikipedia.org]

- 2. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 925-60-0 [chemicalbook.com]

- 4. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

A Guide to Laboratory-Scale Synthesis of n-Propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the laboratory-scale synthesis of n-propyl acrylate. The document details two core synthetic strategies: direct esterification of acrylic acid with n-propanol and transesterification of a readily available acrylate ester with n-propanol. This guide is intended to equip researchers with the necessary information to select and perform the most suitable synthesis for their specific laboratory needs.

Introduction

This compound is a valuable monomer in the synthesis of various polymers and copolymers with applications in coatings, adhesives, textiles, and leather finishes.[1][2] Its synthesis in a laboratory setting is achievable through well-established chemical reactions. The choice between direct esterification and transesterification will depend on factors such as the availability of starting materials, desired purity, and reaction scale. This guide presents detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid in this selection and execution process.

Synthetic Methods

The two most common and practical methods for the laboratory-scale synthesis of this compound are:

-

Direct Esterification: This method involves the acid-catalyzed reaction of acrylic acid with n-propanol. It is a straightforward and high-yielding approach.[3]

-

Transesterification: This method involves the reaction of an alkyl acrylate, typically methyl acrylate, with n-propanol in the presence of a catalyst. This is an equilibrium-driven reaction where the lower-boiling alcohol (methanol) is removed to drive the reaction to completion.[4]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data associated with the laboratory-scale synthesis of this compound via direct esterification and transesterification.

Table 1: Direct Esterification of Acrylic Acid with n-Propanol

| Parameter | p-Toluenesulfonic Acid (PTSA) Catalysis | Sulfuric Acid Catalysis |

| Reactants | Acrylic Acid, n-Propanol | Acrylic Acid, n-Propanol |

| Catalyst | p-Toluenesulfonic Acid (PTSA) | Concentrated Sulfuric Acid |

| Molar Ratio (Acid:Alcohol) | 1:3[3] | Typically 1:excess |

| Catalyst Loading | 0.1 equivalents[3] | Catalytic amount |

| Reaction Temperature | 60°C[3] | Reflux |

| Reaction Time | 24 hours[3] | Varies (monitored by TLC) |

| Solvent | Neat (no solvent)[3] | n-Propanol (acts as solvent) |

| Yield | 98%[3] | High (typically >85%) |

| Work-up | Dilution with CH₂Cl₂, washing with 10% NaOH and saturated NaCl solution.[3] | Extraction with an organic solvent, washing with NaHCO₃ solution and brine. |

Table 2: Transesterification of Methyl Acrylate with n-Propanol

| Parameter | p-Toluenesulfonic Acid (PTSA) Catalysis |

| Reactants | Methyl Acrylate, n-Propanol |

| Catalyst | p-Toluenesulfonic Acid (PTSA) |

| Molar Ratio (Acrylate:Alcohol) | 1:excess (e.g., 2:1)[4] |

| Catalyst Loading | Catalytic amount |

| Reaction Temperature | Reflux (to remove methanol azeotrope) |

| Reaction Time | Several hours (monitored by methanol removal) |

| Key Feature | Removal of methanol/methyl acrylate azeotrope to drive equilibrium.[4] |

| Yield | High (typically 78-94% for similar esters)[5] |

| Work-up | Washing with water, drying, and fractional distillation.[4] |

Experimental Protocols

Method 1: Direct Esterification of Acrylic Acid with n-Propanol (PTSA Catalyst)

This protocol is based on a high-yield procedure reported in the literature.[3]

Materials:

-

Acrylic Acid (1.0 mmol)

-

n-Propanol (3.0 mmol)

-

p-Toluenesulfonic acid (PTSA) (0.1 equiv.)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Hydroxide (NaOH) solution (cold)

-

Saturated Sodium Chloride (NaCl) solution (cold)

-

Magnesium Sulfate (MgSO₄)

-

Polymerization inhibitor (e.g., hydroquinone or 4-methoxyphenol (MEHQ))

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add acrylic acid (1.0 mmol), n-propanol (3.0 mmol), a small amount of a polymerization inhibitor, and p-toluenesulfonic acid (0.1 equiv.).

-

Heat the mixture at 60°C with stirring for 24 hours.[3]

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane (15 mL).

-

Transfer the mixture to a separatory funnel and wash with a cold 10% NaOH solution (2 x 8 mL) to remove unreacted acrylic acid and the PTSA catalyst.[3]

-

Wash the organic layer with a cold saturated NaCl solution (1 x 8 mL).[3]

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

The solvent can be removed under reduced pressure. The crude this compound can be purified by distillation. The boiling point of this compound is 122 °C at atmospheric pressure and 43-44 °C at 40 mmHg.[6][7]

Method 2: Transesterification of Methyl Acrylate with n-Propanol

This protocol is a representative procedure adapted from the synthesis of similar alkyl acrylates.[4][5]

Materials:

-

Methyl Acrylate

-

n-Propanol

-

p-Toluenesulfonic acid (PTSA) or another suitable catalyst

-

Polymerization inhibitor (e.g., hydroquinone)

-

Sodium bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine methyl acrylate, an excess of n-propanol (e.g., a 2:1 molar ratio of acrylate to alcohol), a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor.

-

Set up a fractional distillation apparatus.

-

Heat the reaction mixture to reflux. The methanol formed during the reaction will form a low-boiling azeotrope with methyl acrylate, which will distill off.[4]

-

Continuously remove the methanol-methyl acrylate azeotrope to drive the reaction towards the formation of this compound. Monitor the reaction progress by observing the temperature at the distillation head and the amount of distillate collected.

-

Once the reaction is complete (indicated by the cessation of methanol distillation and a rise in the pot temperature), allow the reaction mixture to cool.

-

Wash the crude product with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and purify the this compound by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Caption: Direct esterification of acrylic acid with n-propanol.

References

- 1. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. US2833753A - Polymerization catalyst for acrylic monomers - Google Patents [patents.google.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: n-Propyl Acrylate Physicochemical Identifiers

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for n-propyl acrylate, a monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and textiles.

Physicochemical Data

The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. These values are crucial for substance identification, chemical reactions, and safety management. The CAS number is a unique numerical identifier assigned to a single chemical substance.[1] The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of its constituent atoms.

The data for this compound are summarized in the table below.

| Identifier | Value | Unit |

| CAS Number | 925-60-0 | N/A |

| Molecular Weight | 114.14 | g/mol |

| Molecular Formula | C6H10O2 | N/A |

Table 1: Core Physicochemical Identifiers for this compound. Data sourced from multiple chemical databases.[2][3][4][5][6]

Methodology for Determination

CAS Number Assignment: The CAS Registry Number® is assigned by the Chemical Abstracts Service, a division of the American Chemical Society. This process is administrative and based on the unique molecular structure of the compound. It does not involve an experimental protocol but rather a review of the substance's chemical identity to ensure a unique entry in the CAS REGISTRY® database.

Molecular Weight Calculation: The molecular weight of this compound (C6H10O2) is calculated based on the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

-

Calculation: (6 * Atomic Weight of C) + (10 * Atomic Weight of H) + (2 * Atomic Weight of O)

-

Using standard atomic weights (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the molecular weight is determined to be approximately 114.14 g/mol .[2][4][5] This is a theoretical calculation and does not require a specific experimental protocol, though techniques like mass spectrometry can experimentally confirm this value.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical compound and its primary identifiers.

References

- 1. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound - CAS:925-60-0 - Sunway Pharm Ltd [3wpharm.com]

Solubility of n-Propyl Acrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propyl acrylate is a versatile monomer utilized in the synthesis of a wide array of polymers for applications ranging from coatings and adhesives to textiles and finishes.[1] Understanding its solubility in various organic solvents is a critical parameter for optimizing polymerization reactions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and offers insights into its behavior in different solvent systems.

Qualitative Solubility of this compound

Based on available data and information on analogous acrylate esters, a qualitative assessment of this compound's solubility can be made.

Water Solubility: this compound is consistently reported as being immiscible with water.[1][2][3]

Organic Solvent Solubility: General information for similar acrylates, such as ethyl acrylate and butyl acrylate, indicates that they are completely soluble or miscible with a wide range of common organic solvents.[4][5][6][7][8][9][10] It is therefore highly probable that this compound exhibits similar behavior.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible |

| Amides | Dimethylformamide (DMF) | Miscible |

Note: This table is based on the expected behavior of this compound inferred from data on similar acrylate monomers. Experimental verification is crucial for specific applications.

Experimental Protocol for Determining the Solubility of this compound

Given the scarcity of quantitative data, experimental determination of this compound's solubility in specific solvents is often necessary. The following protocol outlines a reliable method for this purpose.

Principle

A known mass of this compound is added to a known volume or mass of a solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved this compound in the supernatant is determined analytically.

Materials and Equipment

-

This compound (with inhibitor)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and filters

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2 hours) to allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantitative Analysis (GC-FID or HPLC):

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards to generate a calibration curve.

-

Sample Analysis: Inject the diluted sample into the chromatograph and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Logical Relationship of Solubility Factors

The solubility of this compound in an organic solvent is governed by the principle of "like dissolves like," which is influenced by several molecular properties.

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is limited in the public domain, a strong qualitative understanding can be derived from the behavior of similar acrylate monomers. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The interplay of polarity and hydrogen bonding capabilities between this compound and the chosen solvent are the primary determinants of its solubility. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

- 1. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 925-60-0 [chemicalbook.com]

- 4. solventis.net [solventis.net]

- 5. BUTYL ACRYLATE - Ataman Kimya [atamanchemicals.com]

- 6. solventis.net [solventis.net]

- 7. ETHYL ACRYLATE - Ataman Kimya [atamanchemicals.com]

- 8. dutch2.com [dutch2.com]

- 9. lgchemon.com [lgchemon.com]

- 10. interchems.com [interchems.com]

Spectroscopic Profile of n-Propyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for n-propyl acrylate, a versatile monomer used in the synthesis of polymers and other organic compounds. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.40 | dd | 17.4, 1.5 | =CH (trans to COOR) |

| 6.12 | dd | 17.4, 10.5 | =CH₂ (geminal to H) |

| 5.81 | dd | 10.5, 1.5 | =CH₂ (cis to COOR) |

| 4.08 | t | 6.7 | -OCH₂- |

| 1.68 | sextet | 7.4 | -CH₂-CH₃ |

| 0.95 | t | 7.4 | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 166.2 | C=O |

| 130.4 | =CH |

| 128.5 | =CH₂ |

| 66.0 | -OCH₂- |

| 22.1 | -CH₂-CH₃ |

| 10.5 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3040-2970 | Medium | =C-H stretch |

| 2965, 2875 | Medium | C-H stretch (alkyl) |

| 1725 | Strong | C=O stretch (ester) |

| 1635 | Medium | C=C stretch (alkene) |

| 1410 | Medium | =C-H in-plane bend |

| 1180 | Strong | C-O stretch (ester) |

| 985 | Strong | =C-H out-of-plane bend |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | 5 | [M]⁺ (Molecular Ion) |

| 85 | 15 | [M - C₂H₅]⁺ |

| 73 | 100 | [M - C₃H₅O]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial.[1]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[1]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm.

2. ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

3. ¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-220 ppm) is required for ¹³C NMR.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2] Avoid trapping air bubbles.

2. FT-IR Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction (Volatile Liquid):

-

This compound is a volatile liquid and can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[3]

-

For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.[3]

2. Electron Ionization (EI) and Mass Analysis:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how the information from each technique contributes to the overall structural elucidation.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of n-Propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of n-propyl acrylate. The information herein is intended to support research, development, and safety assessments where this compound is utilized. This document details its thermal degradation behavior, decomposition products, and the analytical methodologies employed for these characterizations.

Thermal Stability Profile

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various processes. Thermal analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its decomposition characteristics.

While specific onset and peak decomposition temperatures for this compound monomer are not extensively documented in the readily available literature, studies on poly(this compound) provide valuable insights into the thermal behavior of the acrylate structure. The thermal stability of polyacrylates is influenced by the nature of the alkyl ester group.

Table 1: Thermal Decomposition Characteristics of Poly(this compound) and Related Compounds

| Parameter | Poly(this compound) | Poly(2,2-dinitropropyl acrylate) (PDNPA) |

| Decomposition Temperature Range | Main decomposition occurs between approximately 250°C and 450°C in an inert atmosphere.[1] | Mass loss of about 60% occurs in the temperature range of 200-280°C.[2] |

| Onset Decomposition Temperature | Not explicitly stated for the homopolymer. | 183°C[2] |

| Activation Energy (Ea) | Not explicitly stated for the homopolymer. | 123.23 ± 0.13 kJ mol⁻¹ (at α = 0.1, determined by KAS and Starink methods)[2] |

Note: The data for poly(2,2-dinitropropyl acrylate) is provided for comparative purposes to illustrate the impact of substituent groups on thermal stability.

Thermal Decomposition Products

The thermal decomposition of this compound and its polymer primarily proceeds through radical-initiated reactions, leading to a variety of products. The primary decomposition pathways involve ester group cleavage and main-chain scission in the case of the polymer.

Quantitative analysis of the degradation products of poly(primary acrylates), including poly(this compound), at 315°C reveals the evolution of several key compounds.[3]

Table 2: Major Thermal Decomposition Products of Poly(primary acrylates) at 315°C

| Decomposition Product | Molar Ratio/Observation |

| Carbon Dioxide (CO₂) | At early stages of degradation, the molar ratio of CO₂ to olefin is close to unity.[3] After approximately 35% conversion, CO₂ production exceeds that of olefin.[3] |

| Olefin (Propylene) | Evolved in a near 1:1 molar ratio with CO₂ in the initial stages of degradation.[3] |

| Alcohol (n-Propanol) | Production appears to be slightly autocatalytic.[3] |

| Short Chain Fragments | The ratio of short-chain fragments to ester decomposition products increases with the size of the alkyl group.[3] |

Other minor gaseous products include the corresponding alkane (propane) and trace amounts of carbon monoxide and hydrogen.[3]

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound involves several key analytical techniques. The following sections detail the general methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of a material as a function of temperature in a controlled atmosphere.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative studies) at a constant heating rate (e.g., 10°C/min).

-

The weight of the sample is continuously monitored as the temperature increases.

-

The TGA thermogram plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss, with peaks indicating the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere at a constant rate (e.g., 10°C/min).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., decomposition) appear as peaks, while exothermic events appear as valleys.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of a material.

Methodology:

-

A small amount of the this compound sample is placed in a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400-650°C) in an inert atmosphere (e.g., helium).[4]

-

The resulting decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

Visualization of Analytical Workflow and Decomposition Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

References

Navigating the Commercial Landscape of n-Propyl Acrylate: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 14, 2025 – For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical step in the innovation pipeline. This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and technical specifications of n-Propyl acrylate (nPA), a versatile monomer with emerging applications in biomedical and pharmaceutical research. This guide also details experimental protocols for its synthesis and explores its utility in advanced drug delivery systems.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and industrial scales. Purity levels and available quantities vary by supplier, with pricing contingent on volume and grade. Below is a comparative summary of prominent suppliers.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥99% | 1 g - 25 g | Often includes inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). |

| Thermo Fisher Scientific (Alfa Aesar) | 95% - 99% | 10 g - 50 g | Typically stabilized with MEHQ.[1] |

| Santa Cruz Biotechnology | For research use | Varies | Specialty supplier for proteomics and other research areas.[2] |

| ChemicalBook | Varies | Grams to Kilograms | An online marketplace connecting various manufacturers and suppliers.[3] |

| Polysciences, Inc. | Monomer grade | Varies | Specializes in polymers and monomers for scientific research. |

| Scientific Polymer Products, Inc. | Polymer and Monomer | Varies | Offers poly(this compound) in solution.[4] |

Technical Specifications

Understanding the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key technical data.

| Property | Value |

| CAS Number | 925-60-0 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [5] |

| Appearance | Colorless liquid[5] |

| Density | 0.917 g/mL at 25 °C |

| Boiling Point | 122-123 °C |

| Flash Point | 24 °C (75 °F) |

| Refractive Index | n20/D 1.413 |

| Solubility | Insoluble in water; soluble in organic solvents. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of acrylic acid with n-propanol. Below is a detailed protocol adapted from established chemical synthesis literature.[6]

Materials:

-

Acrylic Acid

-

n-Propanol

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)

-

Sodium Bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine acrylic acid (1.0 eq), n-propanol (1.2 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone.

-

Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Drug Development: Polymer-Based Drug Delivery

While this compound itself is a monomer, its polymerized form, poly(this compound), and its copolymers are of significant interest in the field of drug delivery. These polymers can be engineered to create "smart" materials that respond to physiological stimuli such as temperature and pH, enabling targeted drug release.

Thermoresponsive Drug Delivery Systems

Copolymers incorporating this compound can exhibit a lower critical solution temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble as the temperature rises. This characteristic is particularly valuable for creating injectable drug depots and targeted nanoparticle therapies. For instance, a drug-loaded polymer solution can be injected in a liquid state and then form a gel at body temperature, providing sustained local release of the therapeutic agent.

The following diagram illustrates the workflow of a thermoresponsive drug delivery system based on a poly(this compound) copolymer.

This workflow demonstrates the encapsulation of a hydrophobic drug within a copolymer nanoparticle, followed by systemic administration. The nanoparticles accumulate at the target site, are taken up by cells, and release their therapeutic payload in response to a stimulus like localized hyperthermia.

Biocompatibility and Future Perspectives

The biocompatibility of poly(acrylate)s is a critical consideration for their use in drug delivery. Research indicates that the biocompatibility can be tuned by copolymerization with other monomers to modify properties like hydrophilicity and charge. While this compound itself can be an irritant, its polymerized forms, when properly purified to remove residual monomer, have shown promise in biomedical applications. Further research is focused on developing novel copolymers with enhanced biocompatibility and more precise targeting capabilities for advanced therapeutic interventions.

References

- 1. Polymer-mediated gene therapy: Recent advances and merging of delivery techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly(this compound) – scipoly.com [scipoly.com]

- 5. mdpi.com [mdpi.com]

- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of n-Propyl Acrylate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl acrylate (nPA) is a versatile acrylic ester monomer that holds significant promise in the field of polymer chemistry. Its unique combination of properties, including a low glass transition temperature and the ability to readily undergo polymerization, makes it a valuable building block for a wide range of polymeric materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound-based polymers and copolymers. Detailed experimental protocols for various polymerization techniques are presented, alongside a summary of the key physicochemical properties of the resulting polymers. This document aims to serve as a foundational resource for researchers and professionals interested in leveraging the potential of this compound in materials science and drug development.

Introduction

This compound is an organic compound with the chemical formula C₆H₁₀O₂. It is the ester of acrylic acid and propanol. As a monomer, it can participate in polymerization reactions to form poly(this compound) (PnPA), a soft and tacky polymer with a low glass transition temperature. The properties of PnPA can be tailored by copolymerizing this compound with other monomers, such as methyl methacrylate and styrene, to create materials with a broad spectrum of physical and chemical characteristics. These materials find applications in adhesives, coatings, textiles, and increasingly, in the biomedical field for drug delivery and tissue engineering.

Physicochemical Properties of this compound and its Homopolymer

A thorough understanding of the fundamental properties of both the monomer and its corresponding homopolymer is crucial for designing and synthesizing materials with desired characteristics.

Properties of this compound Monomer

The key physical and chemical properties of the this compound monomer are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₀O₂[1] |

| Molar Mass | 114.14 g/mol [2] |

| Appearance | Colorless liquid |

| Density | 0.917 g/cm³ |

| Boiling Point | 122-124 °C |

| Melting Point | -75 °C |

| Solubility in water | 3.64 g/L at 25 °C (estimated)[1] |

Properties of Poly(this compound) Homopolymer

The properties of poly(this compound) can vary depending on the polymerization method and resulting molecular weight. The following table provides typical values for key properties.

| Property | Value |

| Glass Transition Temperature (Tg) | -45 °C to -50 °C[3][4] |

| Appearance | Colorless, tacky solid |

| Solubility | Soluble in many organic solvents such as toluene, THF, and acetone. |

| Molecular Weight (Mn) | Can range from low to very high depending on synthesis conditions. |

| Polydispersity Index (PDI) | Varies with polymerization technique; can be close to 1.1 for controlled radical polymerization. |

Polymerization of this compound

This compound can be polymerized using various techniques, each offering distinct advantages in controlling the polymer's properties. The most common methods are free-radical polymerization, which can be carried out in bulk, solution, or as an emulsion, and controlled radical polymerization techniques like ATRP and RAFT.

Free-Radical Polymerization

Free-radical polymerization is a widely used method for producing a variety of polymers. It involves three main steps: initiation, propagation, and termination.

In bulk polymerization, only the monomer and a monomer-soluble initiator are used.[2] This method yields a high-purity polymer but can be difficult to control due to the exothermic nature of the reaction and the increase in viscosity.

Experimental Protocol (Adapted from n-Butyl Acrylate Polymerization):

-

Materials: this compound (inhibitor removed), Azobisisobutyronitrile (AIBN) (initiator).

-

Procedure:

-

Place purified this compound in a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

-

Add AIBN (0.1-1.0 mol% relative to the monomer).

-

Purge the system with nitrogen for 30 minutes to remove oxygen.

-

Heat the reaction mixture to 60-80 °C with continuous stirring.

-

The polymerization will proceed, and the viscosity of the mixture will increase significantly.

-

After the desired reaction time (typically several hours), cool the mixture to room temperature.

-

The resulting polymer can be dissolved in a suitable solvent like tetrahydrofuran (THF) and precipitated in a non-solvent such as methanol to purify it.

-

Dry the purified polymer under vacuum.

-

Solution polymerization involves dissolving the monomer and initiator in an inert solvent.[5] This method allows for better heat control and lower viscosity compared to bulk polymerization.

Experimental Protocol (Adapted from n-Butyl Acrylate Polymerization):

-

Materials: this compound (inhibitor removed), AIBN (initiator), Toluene (solvent).

-

Procedure:

-

In a reaction flask, dissolve this compound and AIBN (0.1-1.0 mol%) in toluene (typically a 1:1 to 1:3 monomer to solvent ratio by weight).

-

Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

-

Heat the solution to 70-90 °C under a nitrogen atmosphere with constant stirring.

-

Maintain the temperature for several hours to achieve the desired conversion.

-

After cooling, the polymer can be isolated by precipitating the solution in an excess of a non-solvent like cold methanol.

-

Filter and dry the polymer under vacuum.

-

Emulsion polymerization is a water-based technique where the monomer is emulsified in water with the help of a surfactant. A water-soluble initiator is used to start the polymerization within the micelles. This method is environmentally friendly and allows for high molecular weight polymers at a fast polymerization rate.[6]

Experimental Protocol (Adapted from Acrylic Emulsion Recipes): [7]

-

Materials: this compound (monomer), Sodium dodecyl sulfate (SDS) (surfactant), Potassium persulfate (KPS) (initiator), Deionized water.

-

Procedure:

-

In a reaction vessel, prepare an aqueous solution of SDS (e.g., 1-3 wt% based on the total weight of the emulsion).

-

Separately, prepare a pre-emulsion by mixing this compound with a portion of the SDS solution and stirring vigorously.

-

Heat the remaining SDS solution in the reactor to 70-80 °C under a nitrogen purge.

-

Add a small portion of the initiator (KPS) to the reactor.

-

Slowly feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours with continuous stirring.

-

After the addition is complete, maintain the temperature for another 1-2 hours to ensure complete conversion.

-

Cool the resulting latex to room temperature.

-

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and polydispersity.

Workflow for Controlled Radical Polymerization:

Caption: General workflow for controlled radical polymerization of this compound.

Copolymers of this compound

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with a wide range of properties. The final properties of the copolymer depend on the comonomers used and their relative ratios.

This compound / Methyl Methacrylate Copolymers

Copolymerizing this compound (a soft monomer) with methyl methacrylate (a hard monomer) allows for the tuning of the material's glass transition temperature, hardness, and flexibility.

Properties of Poly(this compound-co-Methyl Methacrylate):

| Property | Description |

| Glass Transition Temperature (Tg) | Can be tuned between the Tg of PnPA (~ -45 °C) and PMMA (~105 °C) depending on the composition. |

| Mechanical Properties | Increasing the methyl methacrylate content increases the hardness, tensile strength, and modulus of the copolymer. |

| Applications | Adhesives, coatings, and biomedical materials where specific mechanical properties are required. |

This compound / Styrene Copolymers

Styrene is another hard monomer that can be copolymerized with this compound to enhance the mechanical strength and thermal stability of the resulting polymer.

Properties of Poly(this compound-co-Styrene):

| Property | Description |

| Glass Transition Temperature (Tg) | Varies with the styrene content, ranging from the Tg of PnPA to that of polystyrene (~100 °C). |

| Optical Properties | The refractive index can be tailored by adjusting the styrene content. |

| Applications | Pressure-sensitive adhesives, coatings, and as a component in thermoplastic elastomers. |

Potential Applications

The versatility of this compound-based polymers and copolymers makes them suitable for a variety of applications.

Logical Relationship of Properties to Applications:

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solution polymerization - Wikipedia [en.wikipedia.org]

- 6. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: n-Propyl Acrylate Polymerization

Introduction

N-propyl acrylate (nPA) is a versatile monomer used in the synthesis of a wide range of polymers. Its derivatives are integral to the production of coatings, adhesives, textiles, and leather finishes.[1][2] The properties of poly(this compound), such as its glass transition temperature, molecular weight, and polydispersity, are highly dependent on the polymerization technique employed. This document provides detailed protocols and mechanistic overviews for the primary methods of this compound polymerization, tailored for researchers and professionals in polymer chemistry and drug development.

Free Radical Polymerization (FRP)

Free radical polymerization is a widely used, robust method for polymerizing vinyl monomers like this compound.[3] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[4] While versatile, conventional FRP offers limited control over molecular weight distribution and polymer architecture.

Mechanism of Free Radical Polymerization

The polymerization process is initiated by the decomposition of an initiator (e.g., a peroxide or an azo compound) to form free radicals. These radicals then react with monomer units to create a propagating radical, which adds more monomer units in the propagation phase. The process concludes when two growing chains terminate by combination or disproportionation.[3][5]

Experimental Protocol: Bulk Polymerization of this compound

This protocol describes a typical bulk free-radical polymerization.

Materials:

-

This compound (inhibitor removed by passing through a basic alumina column)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

-

Schlenk flask

-

Nitrogen or Argon source

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Place a magnetic stir bar in a Schlenk flask and seal it with a rubber septum.

-

Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit polymerization.

-

Add the purified this compound monomer to the flask via a syringe.

-

Add the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

-

Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath (typically 60-80°C for AIBN) and begin stirring.

-

Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., via NMR or gravimetry).

-

Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate it in a non-solvent (e.g., cold methanol) to purify.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

Emulsion Polymerization

Emulsion polymerization is a water-based technique that yields high molecular weight polymers at a fast polymerization rate.[6] It is commonly used for producing acrylic latices for paints and adhesives.[7] The system typically consists of water, monomer, a surfactant, and a water-soluble initiator.[8]

Mechanism of Emulsion Polymerization

The process begins with the formation of micelles from surfactant molecules in water. The hydrophobic monomer (this compound) is emulsified, forming droplets, with a small amount partitioning into the micelles. Polymerization is initiated in the aqueous phase, and the growing oligomeric radicals enter the monomer-swollen micelles, where propagation occurs. Monomer diffuses from the droplets through the aqueous phase to the growing polymer particles.[8][9]

Experimental Protocol: Semi-Continuous Emulsion Polymerization

This protocol is adapted from general procedures for acrylate polymerization.[10]

Materials:

-

This compound (inhibitor removed)

-

Anionic surfactant (e.g., sodium dodecyl sulfate, SDS)

-

Non-ionic surfactant (e.g., Triton X-405)

-

Potassium persulfate (KPS) (initiator)

-

Sodium bicarbonate (pH buffer)

-

Deionized water

-

Reaction kettle with reflux condenser, thermometer, mechanical stirrer, and inlets.

Procedure:

-

Prepare Pre-emulsion: In a separate beaker, prepare a pre-emulsion by mixing deionized water, surfactants, and the this compound monomer under agitation.

-

Reactor Setup: Charge the reaction kettle with an initial amount of deionized water, a portion of the surfactant, and the pH buffer. Begin stirring and heat the reactor to the target temperature (e.g., 80°C).

-

Seeding: Add a small percentage (~5%) of the pre-emulsion to the reactor to form seed particles. Allow this to react for 15-20 minutes.

-

Initiator Solution: Prepare a solution of the KPS initiator in deionized water.

-

Feed Addition: Begin the continuous, slow addition of the remaining pre-emulsion and the initiator solution to the reactor over a period of 2-3 hours. Maintain constant temperature and stirring.

-

Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure full monomer conversion.

-

Cooling: Cool the reactor to room temperature.

-

Filtration: Filter the resulting latex through a fine mesh to remove any coagulum. The product is a stable aqueous dispersion of poly(this compound).

Controlled Radical Polymerization (CRP)

Controlled or "living" radical polymerization (LRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization allow for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.5), and complex architectures.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate dormant polymer chains.[11] This process maintains a low concentration of active radicals, suppressing termination reactions.

A dormant species (an alkyl halide, R-X) is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand). This forms a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand). The radical propagates with the monomer before being deactivated by the higher oxidation state metal complex, reforming the dormant species. This activation/deactivation cycle occurs repeatedly.[11]

This protocol is based on established procedures for other acrylates like n-butyl acrylate.[12]

Materials:

-

This compound (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA) (ligand)

-

Anisole or Toluene (solvent)

-

Schlenk flask, syringes, and standard Schlenk line equipment

Procedure:

-

To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.

-

Seal the flask, evacuate, and backfill with inert gas (e.g., Argon) three times.

-

Add the solvent (e.g., anisole) and the ligand (e.g., PMDETA, 1 eq.) via degassed syringes. Stir to form the catalyst complex.

-

Add the purified this compound monomer via a degassed syringe.

-

Add the initiator (e.g., EBiB, 1 eq.) to start the reaction.

-

Immerse the flask in a thermostated oil bath set to the desired temperature (e.g., 60-90°C).

-

Take samples periodically using a degassed syringe to monitor monomer conversion (GC or NMR) and molecular weight evolution (GPC).[13]

-

To stop the polymerization, cool the flask and expose the contents to air. This oxidizes the copper catalyst, quenching the reaction.

-

Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT is another powerful CRP technique that controls polymerization through a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent or chain transfer agent (CTA).[14]

The RAFT mechanism involves a series of addition-fragmentation equilibria. A propagating radical (Pn•) adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical (R•) derived from the RAFT agent. This rapid exchange ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution.[15][16]

This protocol provides a general method for RAFT polymerization.[17]

Materials:

-

This compound (inhibitor removed)

-

RAFT Agent (e.g., a trithiocarbonate or dithiobenzoate, chosen based on the monomer)

-

AIBN (thermal initiator)

-

Solvent (e.g., dioxane, toluene)

-

Schlenk flask, syringes, and standard Schlenk line equipment

Procedure:

-

In a Schlenk flask, dissolve the RAFT agent, AIBN initiator, and this compound monomer in the chosen solvent. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] = 200:1:0.1.

-

Seal the flask and thoroughly degas the solution using a minimum of three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

-

Place the flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70°C for AIBN).

-

Allow the polymerization to proceed for the desired time. Monitor progress by taking samples for NMR and GPC analysis.

-

Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Purify the polymer by precipitating the solution into a large volume of a non-solvent (e.g., cold methanol or hexane), followed by filtration and vacuum drying.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the polymerization of acrylates using controlled radical techniques. Data for methyl acrylate (MA) and n-butyl acrylate (nBA) are used as close analogs for this compound.

| Polymerization Technique | Monomer | Initiator | Catalyst/Ligand or RAFT Agent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| ATRP | MA | EBiB | CuBr/PMDETA | 60 | 3.7 | 10,200 | 1.07 | [12] |

| ATRP | MA | 2-EBP | CuBr/Me₆TREN | 25 (RT) | 0.25 | 21,600 | 1.18 | [11] |

| ATRP | nBA | EBiB | CuBr/PMDETA | 70 | - | - | - | [12] |

| ARGET ATRP | nBA | EBiB | Cu(II)/TPMA | 80 | 44 | 10,500 | 1.47 | [12] |

| ATRP | Lauryl Acrylate | MBrP | CuBr/dNbpy | 90 | 6.75 | 12,400 | 1.26 | [12] |

Mₙ = Number-average molecular weight; Đ = Polydispersity Index; EBiB = Ethyl α-bromoisobutyrate; 2-EBP = Ethyl 2-bromopropionate; MBrP = Methyl 2-bromopropionate; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me₆TREN = Tris(2-(dimethylamino)ethyl)amine; TPMA = Tris(2-pyridylmethyl)amine; dNbpy = 4,4′-di(5-nonyl)-2,2′-bipyridine.

References

- 1. This compound | 925-60-0 [chemicalbook.com]

- 2. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 7. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. vibgyorpublishers.org [vibgyorpublishers.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for Emulsion Polymerization of n-Propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely utilized free-radical polymerization technique that produces stable polymer latexes, which are aqueous dispersions of polymer particles.[1] This method is particularly advantageous for producing high molecular weight polymers at a fast polymerization rate. The process involves emulsifying a monomer, in this case, n-propyl acrylate, in a continuous aqueous phase with the aid of a surfactant. Polymerization is then initiated by a water-soluble initiator, leading to the formation of polymer chains within the surfactant micelles and subsequent polymer particles.[2] The resulting poly(this compound) latex can be used in a variety of applications, including adhesives, coatings, and binders, where its specific properties like glass transition temperature and film-forming characteristics are desired.